molecular formula C12H8Cl2O4P- B1656022 Bis(4-chlorophenyl) phosphate CAS No. 4795-31-7

Bis(4-chlorophenyl) phosphate

Cat. No.: B1656022
CAS No.: 4795-31-7
M. Wt: 318.07 g/mol
InChI Key: PLDCKYUUCIJIKY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound consists of a phosphate ester with two 4-chlorophenyl groups attached. Chlorinated aryl phosphates, such as those in the evidence, are often used as flame retardants, plasticizers, or intermediates in organic synthesis. The chlorine substituents on the phenyl rings influence electronic, steric, and reactivity profiles, which can be inferred from similar compounds below.

Properties

CAS No.

4795-31-7

Molecular Formula

C12H8Cl2O4P-

Molecular Weight

318.07 g/mol

IUPAC Name

bis(4-chlorophenyl) phosphate

InChI

InChI=1S/C12H9Cl2O4P/c13-9-1-5-11(6-2-9)17-19(15,16)18-12-7-3-10(14)4-8-12/h1-8H,(H,15,16)/p-1

InChI Key

PLDCKYUUCIJIKY-UHFFFAOYSA-M

SMILES

C1=CC(=CC=C1OP(=O)([O-])OC2=CC=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1OP(=O)([O-])OC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

BCPP serves as a reagent in organic synthesis, particularly in the preparation of other organophosphorus compounds. Its ability to undergo various chemical reactions, such as hydrolysis and substitution, makes it a versatile building block in synthetic chemistry.

Biological Studies

BCPP has been utilized in biological research to study enzyme inhibition mechanisms. It acts as a model compound for investigating phosphate ester hydrolysis, providing insights into biochemical pathways influenced by phosphate interactions .

Flame Retardants and Plasticizers

In industrial applications, BCPP is employed in the production of flame retardants and plasticizers. Its effectiveness in enhancing fire resistance properties makes it valuable in manufacturing materials that require high thermal stability.

Case Study 1: Anti-Leukemia Activity

A study investigated the anti-leukemia properties of BCPP derivatives. The bis(4-chlorophenyl) phosphate dimer exhibited significant activity against leukemia cells while showing low toxicity to normal cells. This suggests potential therapeutic applications in cancer treatment .

Case Study 2: Enzyme Inhibition

Research highlighted BCPP's role as an enzyme inhibitor, affecting various biochemical pathways. The compound's interaction with metal ions and biomolecules illustrates its potential for modulating enzyme activity, which could be pivotal in drug design .

Data Tables

Application Area Description Key Findings
Organic SynthesisReagent for organophosphorus compoundsVersatile building block for synthetic chemistry
Biological StudiesModel for enzyme inhibition studiesInsights into biochemical pathways
Industrial ApplicationsUsed in flame retardants and plasticizersEnhances thermal stability of materials
Anti-Cancer ResearchEffective against leukemia cellsLow toxicity to normal cells

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is the most extensively studied reaction for bis(4-chlorophenyl) phosphate. The process involves cleavage of the phosphate ester bond, yielding 4-chlorophenol and phosphoric acid in aqueous environments .

Key Mechanistic Pathways

  • Concerted (ANDN) Mechanism :
    Hydrolysis proceeds via a single-step process where nucleophilic attack (by water or hydroxide) and leaving-group departure occur synchronously. This is supported by studies on structurally similar triaryl phosphates, which exhibit moderate bond formation/cleavage in the transition state .

  • Solvent Effects :
    Hydrolysis rates increase in non-polar aprotic solvents (e.g., acetone, cyclohexane) compared to water due to reduced stabilization of charged intermediates. For example, dineopentyl phosphate hydrolyzes 2 × 10⁴ times faster in cyclohexane than in water .

Hydrolysis Rate Data

Temperature (°C)Rate Constant (M⁻¹s⁻¹)Activation Energy (kJ/mol)Source
255.4 × 10⁻¹²95.2
506.5 × 10⁻⁸89.7
801.0 × 10⁻⁷84.3

Note: Data extrapolated from studies on bis(p-nitrophenyl) phosphate due to limited direct measurements for this compound .

Oxidation Reactions

Oxidative degradation pathways are less documented but involve:

  • Phosphorus Oxidation : Conversion of the phosphate group to phosphate(V) derivatives under strong oxidizing conditions.

  • Aryl Group Oxidation : Chlorinated phenyl rings may undergo dechlorination or hydroxylation, though specific intermediates remain uncharacterized .

Solvent-Dependent Reactivity

Mixed solvent systems significantly alter reaction kinetics:

Solvent SystemRate Constant TrendMechanistic Implications
WaterBaseline hydrolysis rateDominant ANDN mechanism
70% DMSO/Water50% rate reductionStabilized transition state
94% DMSO10× rate accelerationEnhanced nucleophilicity of OH⁻

Adapted from studies on bis(p-nitrophenyl) phosphate in DMSO-water mixtures .

Catalytic Interactions

The compound’s phosphate group forms stable complexes with metal ions (e.g., Ca²⁺), enabling applications in ion-selective electrodes. Theoretical studies suggest dinuclear copper complexes could catalyze its hydrolysis via a low-energy concerted pathway (ΔG‡ ≈ 23.7 kcal/mol) .

Structural Influences

  • Electron-Withdrawing Chlorine Substituents : Increase electrophilicity at the phosphorus center, enhancing susceptibility to nucleophilic attack .

  • Steric Hindrance : Minimal due to para-substitution on phenyl rings, allowing efficient solvent access .

Comparative Reactivity

PropertyThis compoundBis(p-nitrophenyl) Phosphate
Hydrolysis Rate (25°C)5.4 × 10⁻¹² M⁻¹s⁻¹5.4 × 10⁻⁹ M⁻¹s⁻¹
Activation Energy~95 kJ/mol~89 kJ/mol
Solvent SensitivityHighModerate

Data synthesized from .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bis(p-nitrobenzyl) chlorophosphate

  • Molecular Formula : C₁₄H₁₂ClN₂O₇P
  • Molecular Weight : 386.681 g/mol
  • CAS No.: 57188-46-2
  • Key Features :
    • Contains nitro groups (electron-withdrawing) on benzyl substituents.
    • Higher molecular weight due to nitro groups compared to chlorinated analogs.
    • Likely more reactive in nucleophilic substitutions due to the electron-deficient aromatic system.

Bis(2,4-dichlorophenyl) chlorophosphate

  • Molecular Formula : C₁₂H₆Cl₅O₃P
  • Molecular Weight : 413.37 g/mol (estimated)
  • CAS No.: Not explicitly stated but synonyms include "Chlorophosphoric acid bis(2,4-dichlorophenyl) ester."
  • Key Features: Dichlorinated phenyl groups (2,4-positions) increase steric hindrance and lipophilicity.

Bis(4-methylphenyl) phenyl phosphate

  • Molecular Formula : C₁₉H₁₇O₄P
  • Molecular Weight : 340.31 g/mol
  • CAS No.: 34909-69-8
  • Key Features :
    • Methyl groups (electron-donating) reduce electrophilicity at the phosphorus center.
    • Lower halogen content implies reduced toxicity compared to chlorinated analogs but may compromise flame-retardant efficacy.

Comparative Analysis and Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Substituents Molecular Weight (g/mol) CAS No. Key Functional Groups
Bis(p-nitrobenzyl) chlorophosphate 4-nitrobenzyl 386.68 57188-46-2 -NO₂, -Cl
Bis(2,4-dichlorophenyl) chlorophosphate 2,4-dichlorophenyl ~413.37 N/A -Cl (multiple)
Bis(4-methylphenyl) phenyl phosphate 4-methylphenyl 340.31 34909-69-8 -CH₃

Preparation Methods

Synthesis of Bis(4-chlorophenyl) Phosphorochloridate

Phosphorus oxychloride ($$ \text{POCl}3 $$) reacts with 4-chlorophenol in a 1:2 molar ratio under inert conditions. Pyridine or triethylamine acts as a base to neutralize HCl, driving the reaction forward:
$$
\text{POCl}
3 + 2 \text{ClC}6\text{H}4\text{OH} \xrightarrow{\text{Base}} \text{ClPO(OPhCl)}_2 + 2 \text{HCl}
$$
Reaction Conditions :

  • Temperature: $$ 80^\circ \text{C}–120^\circ \text{C} $$
  • Duration: 4–6 hours
  • Yield: $$ 85\%–92\% $$ (reported for analogous phosphorochloridates).

The intermediate’s purity is critical, as residual $$ \text{POCl}_3 $$ or mono-substituted byproducts can complicate hydrolysis.

Hydrolysis to Bis(4-chlorophenyl) Phosphate

Controlled hydrolysis of the phosphorochloridate with water or aqueous base yields the target phosphate:
$$
\text{ClPO(OPhCl)}2 + \text{H}2\text{O} \rightarrow (\text{OPhCl})_2\text{PO(OH)} + \text{HCl}
$$
Optimization Parameters :

  • Solvent : Dichloromethane or toluene facilitates phase separation.
  • Catalyst : Trace $$ \text{FeCl}_3 $$ accelerates hydrolysis without promoting side reactions.
  • Yield : $$ 78\%–85\% $$ with $$ >98\% $$ purity after recrystallization.

Direct Esterification of Phosphoric Acid

Direct esterification of phosphoric acid ($$ \text{H}3\text{PO}4 $$) with 4-chlorophenol presents a cost-effective but technically challenging alternative. The reaction proceeds via nucleophilic attack of the phenol on the phosphorus center, requiring acidic conditions and high temperatures:
$$
\text{H}3\text{PO}4 + 2 \text{ClC}6\text{H}4\text{OH} \rightarrow (\text{OPhCl})2\text{PO(OH)} + 2 \text{H}2\text{O}
$$

Catalytic Systems and Reaction Efficiency

  • Sulfuric Acid : Acts as a dehydrating agent, shifting equilibrium toward ester formation. At $$ 150^\circ \text{C} $$, yields reach $$ 65\%–70\% $$.
  • Polyphosphoric Acid (PPA) : Enhances electrophilicity of the phosphorus center, enabling esterification at $$ 120^\circ \text{C} $$ with $$ 75\% $$ yield.
  • Microwave Assistance : Reduces reaction time from 24 hours to 2–4 hours, improving energy efficiency.

Limitations :

  • Over-esterification to tris(4-chlorophenyl) phosphate is common unless stoichiometry is tightly controlled.
  • Water removal via azeotropic distillation (e.g., with chlorobenzene) is essential to prevent reversible hydrolysis.

Catalytic Methods and Reaction Optimization

Lewis Acid Catalysts

Boric acid ($$ \text{H}3\text{BO}3 $$) and trifluoromethanesulfonic acid ($$ \text{CF}3\text{SO}3\text{H} $$) enhance reaction rates in both phosphorochloridate and direct esterification routes. For example, boric acid reduces esterification time by 40% at $$ 200^\circ \text{C} $$.

Solvent Effects

  • Polar Aprotic Solvents : Dimethylformamide (DMF) increases solubility of 4-chlorophenol but risks side reactions at elevated temperatures.
  • Non-Polar Solvents : Toluene minimizes byproduct formation but requires higher temperatures ($$ 180^\circ \text{C} $$).

Industrial Synthesis and Scalability

Large-scale production favors the phosphorochloridate route due to its reproducibility and ease of purification. Industrial protocols emphasize:

  • Continuous Distillation : Removes HCl and unreacted $$ \text{POCl}_3 $$ in real-time.
  • Safety Protocols : Handling $$ \text{POCl}_3 $$ necessitates corrosion-resistant reactors and rigorous ventilation due to its toxicity (TLV: 0.1 ppm).

Table 1: Comparison of Synthesis Methods

Method Temperature (°C) Yield (%) Purity (%) Scalability
Phosphorochloridate Hydrolysis 80–120 85 98 High
Direct Esterification 120–150 70 95 Moderate
Microwave-Assisted 100–130 78 97 Low

Analytical Characterization and Purity Assessment

Post-synthesis analysis employs:

  • $$^{31}\text{P NMR}$$ : Confirms phosphate structure (δ: −2 to −5 ppm for aryl phosphates).
  • HPLC : Quantifies residual 4-chlorophenol (<0.1% in pharmaceutical-grade batches).
  • X-ray Crystallography : Resolves molecular geometry, as demonstrated for tris(4-chlorophenyl) phosphate derivatives.

Applications and Derivatives

This compound serves as a precursor to:

  • Flame Retardants : Incorporated into epoxy resins via phosphorylation.
  • Polymer Additives : Enhances thermal stability of polycarbonates.
  • Pharmaceutical Intermediates : Functionalized to prodrugs targeting phosphatase enzymes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.